6-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
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Overview
Description
6-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl isocyanate, followed by cyclization to form the benzoxazine ring. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous potassium carbonate in dry acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
6-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-methyl-2H-1,4-benzoxazin-3(4H)-one: Similar structure but lacks the amino group.
6-amino-2H-1,4-benzoxazin-3(4H)-one: Similar structure but lacks the methyl group.
Uniqueness
6-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is unique due to the presence of both amino and methyl groups, which confer distinct chemical properties and reactivity. This dual functionality enhances its versatility in various chemical reactions and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
6-amino-4-methyl-1,4-benzoxazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12;/h2-4H,5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLACQHUWLBTTOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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